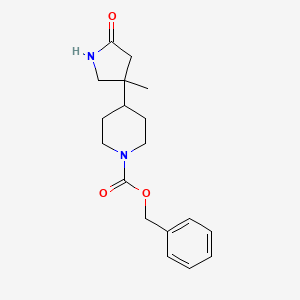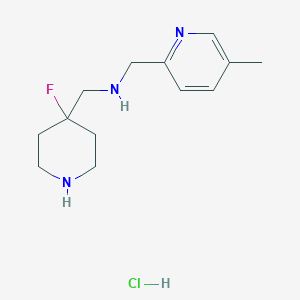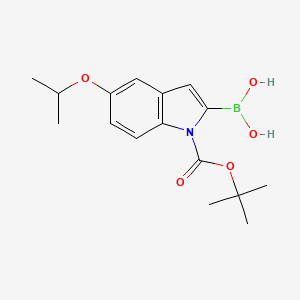
1H-Indole-1-carboxylic acid, 2-borono-5-(1-methylethoxy)-, 1-(1,1-dimethylethyl) ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Indole-1-carboxylic acid, 2-borono-5-(1-methylethoxy)-, 1-(1,1-dimethylethyl) ester is a chemical compound with the molecular formula C16H22BNO5 and a molecular weight of 319.161 g/mol. This compound is known for its unique structure, which includes an indole core, a boronic acid group, and a tert-butyl ester group. It is used in various scientific research applications due to its versatile chemical properties.
Méthodes De Préparation
The synthesis of 1H-Indole-1-carboxylic acid, 2-borono-5-(1-methylethoxy)-, 1-(1,1-dimethylethyl) ester involves several steps. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Introduction of the Boronic Acid Group: The boronic acid group can be introduced through a palladium-catalyzed borylation reaction using bis(pinacolato)diboron as the boron source.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid.
Industrial production methods for this compound typically involve large-scale synthesis in a cGMP (current Good Manufacturing Practice) facility, ensuring high purity and quality.
Analyse Des Réactions Chimiques
1H-Indole-1-carboxylic acid, 2-borono-5-(1-methylethoxy)-, 1-(1,1-dimethylethyl) ester undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form a boronic ester or boronic anhydride using oxidizing agents such as hydrogen peroxide or sodium perborate.
Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form biaryl or styrene derivatives.
Applications De Recherche Scientifique
1H-Indole-1-carboxylic acid, 2-borono-5-(1-methylethoxy)-, 1-(1,1-dimethylethyl) ester is used in various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1H-Indole-1-carboxylic acid, 2-borono-5-(1-methylethoxy)-, 1-(1,1-dimethylethyl) ester involves its interaction with molecular targets through its boronic acid group. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition studies. The indole core can interact with various biological targets, including receptors and enzymes, through π-π stacking and hydrogen bonding interactions.
Comparaison Avec Des Composés Similaires
1H-Indole-1-carboxylic acid, 2-borono-5-(1-methylethoxy)-, 1-(1,1-dimethylethyl) ester can be compared with other boronic acid derivatives and indole-based compounds. Similar compounds include:
Phenylboronic Acid: A simple boronic acid derivative used in Suzuki-Miyaura cross-coupling reactions.
Indole-3-boronic Acid: An indole-based boronic acid used in organic synthesis and medicinal chemistry.
1H-Indole-3-carboxylic Acid: An indole derivative used as a building block in organic synthesis.
The uniqueness of this compound lies in its combination of an indole core, a boronic acid group, and a tert-butyl ester group, which imparts unique chemical properties and reactivity.
Propriétés
Formule moléculaire |
C16H22BNO5 |
|---|---|
Poids moléculaire |
319.2 g/mol |
Nom IUPAC |
[1-[(2-methylpropan-2-yl)oxycarbonyl]-5-propan-2-yloxyindol-2-yl]boronic acid |
InChI |
InChI=1S/C16H22BNO5/c1-10(2)22-12-6-7-13-11(8-12)9-14(17(20)21)18(13)15(19)23-16(3,4)5/h6-10,20-21H,1-5H3 |
Clé InChI |
XGIVWCIJMILHKU-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OC(C)C)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



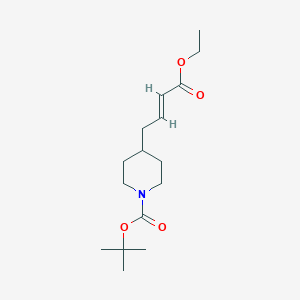
![(S)-6-Chloro-7-methyl-2-(2-methylpyrrolidin-2-yl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B12944872.png)
![2-Isopropyl-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12944885.png)
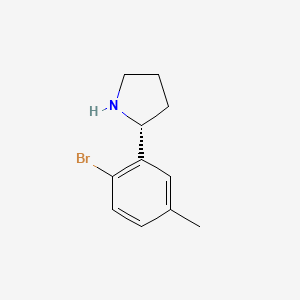
![(Z)-3'-((1-(3,4-Dimethylphenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)diazenyl)-2'-hydroxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12944909.png)

![7-(Difluoromethyl)-2,2,3,3,6-pentafluoro-2,3-dihydrobenzo[b]thiophene 1,1-dioxide](/img/structure/B12944914.png)
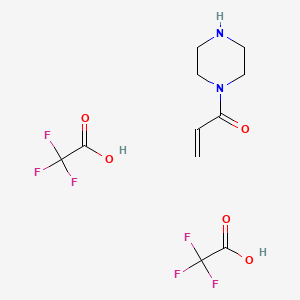
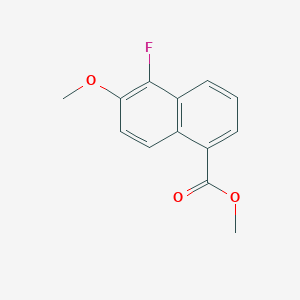
![{4-[(1H-Benzimidazol-2-yl)amino]phenyl}acetic acid](/img/structure/B12944933.png)
